molecular formula C4H2BrClN2 B032469 5-Bromo-2-chloropyrimidine CAS No. 32779-36-5

5-Bromo-2-chloropyrimidine

Cat. No.: B032469
CAS No.: 32779-36-5
M. Wt: 193.43 g/mol
InChI Key: XPGIBDJXEVAVTO-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and chlorine atoms, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloropyrimidine involves the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of an organic amine such as triethylamine. The reaction is typically carried out under nitrogen protection at a temperature of 80-85°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using a one-step method. This involves heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by a reaction with phosphorus oxychloride and an organic amine. This method significantly improves production efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups depending on the nucleophile used.

    Cross-Coupling Reactions: 2-chloro-5-substituted pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-2-chloropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various inhibitors and other bioactive molecules. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo both nucleophilic substitution and cross-coupling reactions sets it apart from other similar compounds .

Properties

IUPAC Name

5-bromo-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIBDJXEVAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Record name 5-bromo-2-chloropyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345731
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32779-36-5
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloropyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 5-Bromo-2-chloropyrimidine of interest to synthetic chemists?

A1: this compound is a valuable building block in organic synthesis due to its differential reactivity in cross-coupling reactions. [, ] The presence of both bromine and chlorine substituents at positions 5 and 2, respectively, allows for chemoselective substitution reactions. This means that researchers can selectively target either the bromine or chlorine atom for replacement with other chemical groups, enabling the synthesis of a diverse range of pyrimidine derivatives. []

Q2: Can you give an example of how this chemoselectivity is applied in synthesis?

A2: Absolutely. Research demonstrates that reacting this compound with triorganoindium reagents (R3In) in the presence of a palladium catalyst leads to preferential substitution of the bromine atom. [] This allows for the introduction of various R groups at the 5-position while retaining the chlorine atom for further functionalization. Using a higher equivalent of the R3In reagent can then achieve disubstitution, replacing both the bromine and chlorine. This sequential approach provides a powerful tool for building complex pyrimidine-containing molecules. []

Q3: Are there specific examples of compounds synthesized using this strategy?

A3: Yes, the alkaloid hyrtinadine A was successfully synthesized for the first time using this chemoselective cross-coupling approach. [] Researchers employed a two-fold cross-coupling reaction between this compound and a specific triorganoindium reagent, tri(3-indolyl)indium, to achieve this synthesis. This highlights the utility of this compound as a versatile starting material in the preparation of biologically relevant molecules. []

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